molecular formula C14H10N2OS B11939545 (3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone CAS No. 301538-72-7

(3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone

Cat. No.: B11939545
CAS No.: 301538-72-7
M. Wt: 254.31 g/mol
InChI Key: KHKBJJOKNPIWND-UHFFFAOYSA-N
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Description

(3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone is an organic compound with the molecular formula C14H10N2OS It is a heterocyclic compound that contains both benzothiophene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone typically involves the reaction of 3-amino-2-benzothiophenecarboxylic acid with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone: This compound is similar in structure but contains a benzofuran moiety instead of benzothiophene.

    (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound has a pyrimidine ring instead of benzothiophene.

Uniqueness

(3-Amino-1-benzothien-2-YL)(4-pyridinyl)methanone is unique due to the presence of both benzothiophene and pyridine rings, which confer specific electronic and steric properties. These features make it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .

Properties

CAS No.

301538-72-7

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

(3-amino-1-benzothiophen-2-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C14H10N2OS/c15-12-10-3-1-2-4-11(10)18-14(12)13(17)9-5-7-16-8-6-9/h1-8H,15H2

InChI Key

KHKBJJOKNPIWND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=NC=C3)N

Origin of Product

United States

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